BenchChemオンラインストアへようこそ!

(S,S)-CPI-1612

EP300 CBP Histone Acetyltransferase

Validate your EP300/CBP HAT inhibition data with the proper stereochemical control. (S,S)-CPI-1612 is the inactive S,S-enantiomer of the potent inhibitor CPI-1612 (IC50 = 8.1 nM). Run this compound in parallel assays to confirm that observed reductions in HAT activity or histone acetylation are stereospecific and on-target, not due to off-target binding or assay interference. Essential for SPA and in vivo xenograft studies.

Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
Cat. No. B12372863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-CPI-1612
Molecular FormulaC27H26N6O
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N
InChIInChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m1/s1
InChIKeySEDFZSHSBUXKAC-BCHFMIIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: (S,S)-CPI-1612 as a Stereochemically-Defined Inactive Control for EP300/CBP Histone Acetyltransferase (HAT) Inhibition Studies


(S,S)-CPI-1612 (CAS 2374971-82-9, C27H26N6O, MW 450.53) is the S,S-enantiomer of CPI-1612, a highly potent, orally bioavailable inhibitor of the EP300 and CREBBP histone acetyltransferases (HATs). While CPI-1612 exhibits an IC50 of 8.1 nM against EP300 HAT in biochemical assays [1], (S,S)-CPI-1612 is the inactive stereoisomer and is specifically utilized as a negative control in experimental settings to validate on-target effects of the active inhibitor .

Why Generic Substitution Fails: The Indispensable Role of (S,S)-CPI-1612 in Validating On-Target EP300/CBP HAT Inhibition


Generic vehicle controls or chemically distinct HAT inhibitors cannot adequately rule out off-target effects or confirm target specificity in studies using CPI-1612. The active enantiomer CPI-1612 potently inhibits EP300/CBP HAT (IC50 8.1 nM) and suppresses tumor growth in vivo [1]. (S,S)-CPI-1612, as the stereochemically pure inactive isomer, is uniquely positioned to serve as a true negative control. Its lack of EP300/CBP HAT inhibitory activity ensures that any observed biological effects (e.g., histone acetylation changes, antiproliferation) can be confidently attributed to on-target HAT inhibition rather than nonspecific cytotoxicity or off-target binding [2].

Quantitative Differential Evidence for (S,S)-CPI-1612: Activity, Purity, and Comparator Data


Absolute Inactivity in EP300/CBP HAT Enzymatic Assays: (S,S)-CPI-1612 vs. Active CPI-1612

(S,S)-CPI-1612 is the inactive isomer of the potent EP300/CBP HAT inhibitor CPI-1612 . While CPI-1612 inhibits EP300 HAT with an IC50 of 8.1 nM in scintillation proximity assays (SPA) [1], (S,S)-CPI-1612 exhibits no detectable inhibition of EP300 HAT under identical conditions .

EP300 CBP Histone Acetyltransferase Inhibitor Control

High Chemical Purity and Defined Stereochemical Identity: (S,S)-CPI-1612 Analytical Specifications

(S,S)-CPI-1612 is available with a purity of 98% as verified by HPLC analysis , ensuring minimal contamination with the active CPI-1612 enantiomer. The compound has a defined CAS number 2374971-82-9, molecular formula C27H26N6O, and molecular weight 450.53 g/mol .

Purity Analytical Chemistry Quality Control Stereochemistry

Absence of In Vivo Antitumor Efficacy: (S,S)-CPI-1612 vs. CPI-1612 in JEKO-1 Xenograft Model

CPI-1612 demonstrates a 20-fold lower efficacious dose relative to its lead compound 3 in a JEKO-1 mantle cell lymphoma xenograft study [1]. (S,S)-CPI-1612, as the inactive isomer, is expected to show no tumor growth inhibition when administered under identical conditions [2].

In Vivo Xenograft Mantle Cell Lymphoma Tumor Growth Inhibition

Stereochemical Selectivity: (S,S)-CPI-1612 vs. (R,R)-CPI-1612 as Alternative Inactive Controls

Both (S,S)-CPI-1612 and (R,R)-CPI-1612 are commercially available as inactive isomers of CPI-1612 . They share identical molecular weight and formula but differ in stereochemistry. Both can be used interchangeably as negative controls, though (S,S)-CPI-1612 may offer different solubility or stability properties that require experimental validation [1].

Stereoisomer Enantiomer Control EP300 CBP

Use as a Negative Control in Cellular H3K27 Acetylation Assays

CPI-1612 suppresses H3K27 acetylation in vivo at low doses [1]. (S,S)-CPI-1612, being the inactive isomer, is recommended for use as a control in these assays to confirm that changes in histone acetylation are due to EP300/CBP HAT inhibition rather than other mechanisms .

Histone Acetylation H3K27ac Epigenetics Cellular Assay Control

High-Value Application Scenarios for (S,S)-CPI-1612 Based on Quantitative Evidence


Negative Control for In Vitro EP300/CBP HAT Activity Assays

(S,S)-CPI-1612 is the optimal negative control for scintillation proximity assays (SPA) or other biochemical assays measuring EP300/CBP HAT inhibition. Given that CPI-1612 has an IC50 of 8.1 nM in this assay [1], (S,S)-CPI-1612 should be run in parallel at equivalent concentrations to demonstrate that the observed inhibition is stereospecific and not due to nonspecific assay interference. The lack of activity of (S,S)-CPI-1612 confirms that any reduction in HAT activity is directly attributable to the active enantiomer .

Control for In Vivo Tumor Xenograft Efficacy Studies of CPI-1612

In JEKO-1 mantle cell lymphoma xenograft studies, CPI-1612 achieves a 20-fold lower efficacious dose compared to earlier leads [1]. (S,S)-CPI-1612 serves as an essential control group to ensure that tumor growth inhibition is due to EP300/CBP HAT inhibition rather than nonspecific toxicity. Animals treated with (S,S)-CPI-1612 should show no significant difference in tumor volume compared to vehicle control, confirming that the observed efficacy of CPI-1612 is target-specific .

Control for Cellular Histone Acetylation and Gene Expression Experiments

CPI-1612 suppresses H3K27 acetylation in vivo [1]. When investigating the epigenetic effects of CPI-1612 on histone marks or downstream gene expression, (S,S)-CPI-1612 must be used as a control to rule out off-target effects. Cells treated with (S,S)-CPI-1612 should maintain baseline acetylation levels, providing a reliable comparator to demonstrate that any reduction in H3K27 acetylation by CPI-1612 is mediated through specific EP300/CBP HAT inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-CPI-1612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.